5-(3-Chlorophenyl)-2-pyrimidinethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHTUXTGDASPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=S)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Pyrimidine Scaffold in Medicinal Chemistry and Materials Science
The pyrimidine (B1678525) ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comingentaconnect.comnih.gov Its importance stems from its presence in the fundamental building blocks of life and its versatile applications in various scientific fields.
In medicinal chemistry, the pyrimidine nucleus is integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the genetic material of all living organisms. ingentaconnect.com This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery. mdpi.com The scaffold's ability to form hydrogen bonds and engage in various molecular interactions allows it to bind effectively to a wide range of biological targets. mdpi.com Consequently, pyrimidine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govacs.orgnih.gov Numerous FDA-approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the HIV drug zidovudine, feature a pyrimidine core, underscoring its therapeutic significance. ingentaconnect.com
Beyond medicine, the pyrimidine scaffold is proving to be a valuable component in materials science. mdpi.com Its electron-deficient nature and π-conjugated system are advantageous for creating advanced (opto)electronic materials. alfa-chemistry.comresearchgate.net Pyrimidine derivatives are utilized in the development of:
Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can enhance electron injection and transport, leading to more efficient and stable devices. alfa-chemistry.comrsc.org
Organic Thin-Film Transistors (OFETs): The high electron affinity of the pyrimidine unit makes it suitable as an electron transport material, improving the performance of OFETs. alfa-chemistry.com
Nonlinear Optical (NLO) Materials: The aromatic and coplanar characteristics of the pyrimidine ring are ideal for designing push-pull molecules with potential applications in advanced optical devices. rsc.org
Metal-Organic Frameworks (MOFs): Pyrimidine-based ligands are used to construct porous MOFs with selective gas-sorption properties, which are valuable for applications like carbon capture and catalysis. acs.orgrsc.orgnih.gov
Overview of 2 Pyrimidinethiol Derivatives and Their Diverse Activities
Within the broad class of pyrimidines, 2-pyrimidinethiol derivatives, also known as 2-mercaptopyrimidines or pyrimidine-2-thiones, represent a particularly important subgroup. The introduction of a thiol group at the C2 position provides a reactive handle for further chemical modifications and significantly influences the molecule's biological profile.
Research has demonstrated that these compounds possess a wide array of biological effects. They are most notably recognized for their antimicrobial and anticancer activities. The toxophoric N-C-S moiety is considered a key contributor to their ability to inhibit the proliferation of bacterial and cancer cells. The versatility of synthetic routes allows for the creation of extensive libraries of 2-pyrimidinethiol derivatives with varied substituents, enabling the fine-tuning of their biological actions.
The diverse activities reported for 2-pyrimidinethiol and its related structures are summarized below:
| Activity Domain | Specific Action | Reference Compounds/Derivatives |
| Antimicrobial | Antibacterial (Gram-positive & Gram-negative) | Various substituted pyrimidine-2-thiones |
| Antifungal | Thiazolo[4,5-d]pyrimidine-2(3H)-thiones | |
| Anticancer | Antiproliferative against various cell lines | Thiazolo[4,5-d]pyrimidine derivatives |
| Anti-inflammatory | Inhibition of inflammatory mediators | 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives |
| Antiviral | Inhibition of viral replication (e.g., HIV) | Pyridine ribosides with 2-thione group |
| Other | Antioxidant, Anticonvulsant, Antihypertensive | Various pyrimidine (B1678525) derivatives |
This table is illustrative of the broad activities of the 2-pyrimidinethiol class and is not exhaustive.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, electronic distribution, and spectroscopic characteristics. For 5-(3-Chlorophenyl)-2-pyrimidinethiol, DFT calculations offer a detailed understanding of its intrinsic molecular properties.
Geometry Optimization and Conformational Analysis
The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy surface of the molecule to find the conformation with the minimum energy.
Conformational analysis is crucial as the molecule's shape dictates its interaction with biological targets. The rotational freedom around the single bond connecting the chlorophenyl ring and the pyrimidine (B1678525) ring allows for different spatial orientations (conformers). DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict the most stable conformer by comparing the energies of various optimized geometries.
Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine-Thiol Derivative (Analogous Compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Cl | 1.74 | |
| C-S | 1.68 | |
| C-N (pyrimidine) | 1.33 - 1.38 | |
| C-C (phenyl) | 1.39 - 1.40 | |
| N-C-N (pyrimidine) | 120 - 125 |
Note: This data is representative of pyrimidine-thiol derivatives and is intended to provide an illustrative example.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. For pyrimidine derivatives, DFT calculations are used to compute these energy levels. In silico analyses of similar compounds have shown that substitutions on the phenyl and pyrimidine rings can significantly influence the HOMO-LUMO gap. aip.org
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for an Analogous Chlorophenyl-Pyrimidine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.1 |
Note: These values are hypothetical and based on typical ranges observed for similar aromatic heterocyclic compounds.
Prediction of Spectroscopic Parameters
DFT calculations are a reliable method for predicting spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR and Raman spectrum can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups.
Similarly, NMR chemical shifts can be calculated using DFT methods, which aids in the interpretation of experimental NMR spectra. While specific calculated spectroscopic data for this compound is not provided in the search results, DFT studies on related pyrimidine derivatives have demonstrated good agreement between theoretical and experimental spectra.
Reaction Mechanism Elucidation via DFT
DFT can be employed to investigate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For a compound like this compound, this could involve studying its synthesis pathway or its metabolic degradation. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. This information is invaluable for optimizing reaction conditions and understanding the compound's stability and reactivity in different environments.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule interacts with its biological target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound, molecular docking simulations can be used to predict its binding mode and affinity with various biological macromolecules, such as enzymes or receptors, that are implicated in disease pathways. The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. The docking algorithm then explores various possible binding poses and scores them based on a scoring function that estimates the binding free energy.
Studies on pyrimidine derivatives have shown their potential to interact with various biological targets, including kinases, dihydrofolate reductase, and cyclooxygenase (COX) enzymes. aip.orgnih.gov For instance, docking studies of pyrimidine-5-carbonitrile derivatives have identified them as potential COX-2 inhibitors. nih.gov
The binding affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein are also identified. These interactions are crucial for the stability of the ligand-protein complex.
While specific docking studies for this compound against named biological macromolecules were not found in the provided search results, the general approach would involve selecting a relevant protein target based on the compound's expected biological activity. For example, given the known anticancer and anti-inflammatory properties of many pyrimidine derivatives, potential targets could include protein kinases or COX enzymes.
Table 3: Illustrative Molecular Docking Results of a Chlorophenyl-Pyrimidine Derivative with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.2 |
| Interacting Residues | TYR 234, SER 112, LEU 345 |
| Hydrogen Bonds | 1 (with SER 112) |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.
Elucidation of Inhibitory Mechanisms
While specific studies detailing the inhibitory mechanism of this compound are not extensively available, research on structurally related pyrimidine derivatives provides significant insights into their potential modes of action. Computational studies, often in tandem with experimental validation, have been crucial in identifying the binding modes and key interactions of pyrimidine-based inhibitors with their biological targets.
For instance, in the context of kinase inhibition, a common target for pyrimidine scaffolds, molecular docking and simulation studies have revealed that the pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. The substituents on the pyrimidine ring then dictate the selectivity and potency by interacting with specific pockets within the ATP-binding site.
In studies of pyrimidine derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), computational analyses have highlighted the importance of the substituted phenyl ring in occupying hydrophobic pockets within the enzyme's active site. The thiol group, in the case of 2-pyrimidinethiols, can also play a crucial role in coordinating with metal ions or forming specific interactions within the target protein. A study on 5-substituted pyrido[2,3-d]pyrimidines demonstrated that the introduction of a phenyl hydrazide motif led to the inhibition of multiple signaling pathways, including the PI3K/AKT and MAPK pathways nih.gov.
The elucidation of these inhibitory mechanisms at an atomic level is paramount for the rational design of more potent and selective inhibitors. While direct computational evidence for this compound is pending, the established principles from its analogs provide a strong foundation for hypothesizing its interaction patterns.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and stability of a ligand-protein complex over time. While specific MD simulation studies for this compound are not presently in the public domain, the application of this technique to similar pyrimidine-based inhibitors has yielded valuable information.
MD simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the key interactions identified through molecular docking. For example, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex reaches a stable equilibrium. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein that may be involved in ligand entry or conformational adjustments.
In a study involving triazole inhibitors binding to CYP51, MD simulations showed that the inhibitors stabilized within the binding cavity in a similar mode, with hydrophobic interactions being the primary driving force frontiersin.org. The stability of these interactions was confirmed over the course of the simulation frontiersin.org. Similarly, MD simulations of the drug candidate AG10 with transthyretin (TTR) mutants provided atomic-scale insights into the intermolecular interactions responsible for binding, highlighting the importance of both hydrogen bonding and hydrophobic interactions emerging-researchers.org.
These simulations provide a more realistic representation of the biological system compared to static docking models, accounting for the inherent flexibility of both the ligand and the protein. For this compound, MD simulations would be invaluable in validating predicted binding poses, assessing the stability of its interactions with a target protein, and providing a dynamic picture of the inhibition event.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the optimization of lead molecules.
Several QSAR studies have been conducted on pyrimidine derivatives, providing a framework for understanding the structural requirements for their biological activities. These studies typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.
For example, a QSAR analysis of pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) models nih.govnih.gov. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²) nih.govnih.gov. The high predictive power of the developed models indicated their utility in designing new, potent VEGFR-2 inhibitors nih.govnih.gov.
Another QSAR study on substituted pyrimidines as HCV replication inhibitors identified that the presence of an electronegative atom at a specific topological distance negatively contributed to the inhibitory activity researchpublish.com. This suggests that less electronegative atoms at these positions would enhance the activity researchpublish.com.
Investigation of Biological Activities and Pharmacological Mechanisms
Enzyme Inhibition and Modulation
Kinase Inhibitory Activities and Pathways (e.g., EGFR-TK)
The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family, and its signaling pathway is crucial in regulating cell proliferation, differentiation, and survival. mdpi.com Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are an important class of anti-cancer drugs. mdpi.comsci-hub.se Many of these inhibitors feature a pyrimidine (B1678525) core, which serves as a scaffold for binding to the kinase domain. sci-hub.se
However, a review of the scientific literature reveals no specific studies that have evaluated the inhibitory activity of 5-(3-Chlorophenyl)-2-pyrimidinethiol against EGFR-TK or other kinases. Consequently, there is no publicly available data, such as IC50 values, to quantify its potential inhibitory effects or to delineate its mechanism of action within kinase signaling pathways.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 Value | Research Findings |
|---|---|---|
| EGFR-TK | Data not available | No studies have been published investigating the EGFR-TK inhibitory activity of this specific compound. |
Topoisomerase Inhibition and Nucleic Acid Interaction (e.g., DNA Intercalation)
Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication, transcription, and chromosome segregation. mdpi.com They are validated targets for a number of anticancer drugs, which can act either as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, or as catalytic inhibitors. mdpi.comnih.gov DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is one mechanism by which compounds can interfere with topoisomerase activity. researchgate.net
There are no published research articles that specifically investigate the ability of this compound to inhibit topoisomerase enzymes or to interact with nucleic acids through mechanisms such as DNA intercalation. Standard assays, such as those involving the relaxation of supercoiled plasmid DNA or DNA cleavage assays, have not been reported for this compound. nih.gov
Inhibition of Specific Metabolic Enzymes (e.g., GABA-aminotransferase, Pteridine Reductase 1)
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT can lead to increased GABA levels in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders. nih.gov Pteridine Reductase 1 (PTR1) is an enzyme found in certain protozoan parasites, such as Leishmania. nih.govnih.gov It plays a role in the folate salvage pathway, and its inhibition is a target for the development of antiparasitic drugs. nih.govnih.gov
Despite the therapeutic importance of these enzymes, there is no available scientific literature detailing any investigation into the inhibitory effects of this compound on either GABA-aminotransferase or Pteridine Reductase 1.
Cellular Response and Pathway Modulation
Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) is a common mechanism of action for many anticancer agents. researchgate.net
Specific studies on the effect of this compound on the cell cycle of any cell line are absent from the published literature. Therefore, there is no data from techniques such as flow cytometry to indicate whether this compound can induce cell cycle arrest. nih.gov
Apoptotic Pathway Activation
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. plos.org The induction of apoptosis in cancer cells is a primary goal of many cancer therapies. nih.govmdpi.com Apoptotic pathways can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both of which converge on the activation of caspases. mdpi.com
There is no research available that has examined the potential of this compound to induce apoptosis. Standard apoptosis assays, such as Annexin V/propidium iodide staining followed by flow cytometry, have not been reported for this compound. nih.gov Consequently, there is no evidence to suggest its involvement in the activation of apoptotic pathways.
Table 2: Cellular Response to this compound
| Cellular Process | Effect | Pathway Modulation |
|---|---|---|
| Cell Cycle | Data not available | No studies have been published on the effect of this compound on cell cycle progression. |
Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein inhibition)
Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors to be used as chemosensitizers is a critical area of research.
While direct studies on the P-glycoprotein inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives has been investigated for its potential to modulate MDR. Pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been shown to inhibit P-gp in MDR cancer cell lines. These compounds were found to suppress P-gp by inhibiting its ATPase activity, a crucial function for the efflux pump's operation. Molecular docking simulations have suggested potential binding sites for these inhibitors on P-gp. The sustained inhibitory effect of these pyrimidine analogs highlights their potential in overcoming P-gp-mediated MDR in prolonged cancer treatments. mdpi.com
Given that heterocyclic compounds are a known source of P-gp inhibitors, and considering the demonstrated activity of related pyrimidine structures, it is plausible that this compound and its derivatives could also interact with and modulate the function of P-glycoprotein. The presence of the chlorophenyl group may influence the binding affinity and inhibitory potency. However, further specific investigations are required to confirm and characterize the direct effects of this compound on P-gp and other MDR-associated proteins.
Antioxidant Mechanisms and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrimidine derivatives have emerged as a promising class of compounds with significant antioxidant potential. ijpsonline.comijpsonline.com
The antioxidant activity of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of specific functional groups on the pyrimidine ring can significantly influence this activity. For instance, the inclusion of a sulfhydryl (SH) group, as is present in this compound, has been noted to confer potent antioxidant properties to pyrimidine analogs. ijpsonline.com
Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and hydrogen peroxide scavenging assays, have been employed to evaluate the antioxidant capacity of pyrimidine derivatives. ijpsonline.comijpsonline.com Studies on different series of pyrimidine derivatives have demonstrated their efficacy in trapping free radicals, with some compounds exhibiting antioxidant activity comparable to standard antioxidants like ascorbic acid and Trolox. ijpsonline.com The electron-withdrawing nature of the chloro group on the phenyl ring in this compound may also play a role in modulating its antioxidant potential. While direct experimental data on the antioxidant capacity of this compound is limited in the available literature, the collective evidence from related structures strongly suggests its potential as an agent for mitigating oxidative stress.
Antimicrobial and Antifungal Action Modes
The emergence of drug-resistant microbial and fungal strains necessitates the development of novel therapeutic agents. Pyrimidine derivatives have been extensively investigated for their antimicrobial and antifungal properties. ekb.egnih.govnih.gov
Broad-Spectrum Antibacterial Efficacy
A variety of pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrimidine analogs have shown potent activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov The mechanism of action for these compounds can vary, but they often interfere with essential cellular processes in bacteria. Some thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) have also exhibited strong inhibitory effects against various Gram-positive bacteria. nih.gov The presence of a chlorophenyl group in the structure of this compound is a feature shared with other biologically active antimicrobial compounds, suggesting its potential for broad-spectrum antibacterial efficacy.
Antifungal Efficacy and Target Identification
Pyrimidine derivatives have also shown considerable promise as antifungal agents. A study on the closely related compound, 5-(3-Chlorophenyl)-n-phenyl-1,3,4-thiadiazole-2-amine, demonstrated its in-vitro antifungal activity against the pathogenic yeast Candida albicans. researchgate.net This finding is particularly relevant as it suggests that the 5-(3-chlorophenyl) moiety is a key pharmacophore for antifungal activity in this class of compounds.
Other studies have reported the antifungal efficacy of various pyrimidine derivatives against a range of phytopathogenic fungi and human fungal pathogens like Aspergillus niger and Candida albicans. ekb.egnih.gov The mode of action for these antifungal pyrimidines can involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. For example, some pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. nih.gov
The data below summarizes the antimicrobial activity of some pyrimidine derivatives:
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| 5-(3-Chlorophenyl)-n-phenyl-1,3,4-thiadiazole-2-amine | Candida albicans | In-vitro antifungal activity | researchgate.net |
| Thiazolo[3,2-a]pyrimidine derivative (Compound 5) | Candida albicans | Moderate resistance | ekb.eg |
| 1,2,4]triazolo[4,3-a]pyrimidine derivative (Compound 11) | Candida albicans | Moderate resistance | ekb.eg |
Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2, HIV-1, Avian Influenza H5N1)
The antiviral potential of pyrimidine derivatives has been a subject of intense research, with studies exploring their efficacy against a range of viruses, including those of significant public health concern.
Research into novel pyrimidine thioglycosides has revealed promising antiviral activity against both Avian Influenza H5N1 and SARS-CoV-2. nih.gov Specifically, a derivative bearing a 4-chlorophenyl moiety (compound 5f) demonstrated notable inhibitory activity against both viruses. This suggests that the chlorophenyl substitution is a favorable feature for antiviral efficacy in this scaffold. The deprotected sugar-containing derivatives (compounds 6e and 6f) showed even greater potency, indicating that modifications at other positions can further enhance activity. nih.gov
With respect to HIV-1, various pyrimidine derivatives have been investigated as potential inhibitors of viral replication. Some have been found to target HIV-1 reverse transcriptase. mdpi.com For instance, certain 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives have exhibited good anti-HIV-1 activity. nih.gov While direct studies on this compound against HIV-1 are not available, the broader family of pyrimidine analogs continues to be a source of new anti-HIV drug candidates.
The table below presents the antiviral activity of some pyrimidine derivatives against H5N1 and SARS-CoV-2. nih.gov
| Compound | Virus | Concentration (µmol) | Inhibition (%) / IC50 (µmol) |
| 5f (X=Cl) | H5N1 | 0.125 | 51.67% |
| H5N1 | 0.25 | 63.33% | |
| SARS-CoV-2 | - | IC50 = 77.37 | |
| 6f (X=Cl) | H5N1 | 0.125 | 66.67% |
| H5N1 | 0.25 | 83.33% | |
| SARS-CoV-2 | - | IC50 = 15.41 |
Structure-Activity Relationship (SAR) Studies for Bioactive this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive molecules. For pyrimidine derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activities.
In the context of antiviral activity against H5N1 and SARS-CoV-2, the presence of a phenyl or a 4-chlorophenyl moiety on the pyrimidine ring was found to be associated with the most active compounds. nih.gov This highlights the importance of the aromatic substituent at position 5. The substitution pattern on this phenyl ring can significantly impact activity.
For antifungal pyrimidine derivatives, modifications at various positions of the pyrimidine core have been shown to influence their efficacy. The nature of the substituent at the 2-position, where this compound possesses a thiol group, is known to be a key determinant of activity. Furthermore, the substitution pattern on the phenyl ring at position 5 is critical. Studies on related compounds have shown that the presence and position of halogen atoms, such as the chloro group in the 3-position, can modulate the antifungal potency. researchgate.net
SAR studies on antibacterial pyrimidine derivatives have also indicated that the nature of the substituents at positions 2, 4, and 5 of the pyrimidine ring plays a significant role in determining the antibacterial spectrum and potency. The lipophilicity and electronic properties of these substituents are often correlated with their biological activity.
Conclusion and Future Research Directions
Summary of Key Findings on 5-(3-Chlorophenyl)-2-pyrimidinethiol and Pyrimidine (B1678525) Thiols
While direct research on this compound is limited, the broader class of pyrimidine thiols has been extensively shown to possess a wide spectrum of biological activities. The thiol group offers unique chemical reactivity and opportunities for further molecular functionalization. nih.gov Structure-activity relationship (SAR) studies consistently indicate that substitutions on the pyrimidine ring are crucial for tuning the biological effects.
Key findings for the pyrimidine thiol class include:
Broad-Spectrum Pharmacological Activity : Pyrimidine derivatives are recognized for a vast array of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, and antioxidant properties. researchgate.netwjarr.com
Anticancer Potential : Numerous substituted pyrimidines and their fused analogs, such as thiazolopyrimidines, have demonstrated significant cytotoxicity against various cancer cell lines, including breast, prostate, and colorectal cancer. japsonline.comresearchgate.netmdpi.com Some derivatives induce apoptosis and interfere with the cell cycle, highlighting their potential as chemotherapeutic agents. nih.gov
Antimicrobial Efficacy : The pyrimidine thiol core is a key feature in compounds designed to combat microbial infections. Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govtubitak.gov.trnih.gov
Importance of Substitution : The nature and position of substituents on the pyrimidine ring are determinant factors for biological activity. For instance, the presence of a p-chlorophenyl group on a pyrimidine nucleus has been reported to enhance anticancer activity. nih.gov This suggests that the 3-chlorophenyl group in this compound is likely a key contributor to its potential bioactivity. mdpi.com
| Biological Activity of Pyrimidine Thiols | Key Findings | References |
| Anticancer | Derivatives show cytotoxicity against various cancer cell lines, induce apoptosis, and inhibit kinases. | tandfonline.com, nih.gov, japsonline.com |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria, and fungal species like Candida albicans. | nih.gov, tubitak.gov.tr |
| Anti-inflammatory | Some thiol derivatives exhibit anti-inflammatory effects, potentially through COX enzyme inhibition. | nih.gov, proquest.com |
| Antiviral | The pyrimidine scaffold is a component of several antiviral drugs and research compounds. | wjarr.com |
| Antioxidant | The thiol group can contribute to radical scavenging and antioxidant properties. | proquest.com, bas.bg |
Identification of Research Gaps and Emerging Avenues in Pyrimidine Thiol Research
Despite the promising data on pyrimidine thiols, significant knowledge gaps remain, which in turn open up new avenues for research.
Identified Research Gaps:
Specific Compound Characterization : There is a notable lack of published research specifically detailing the synthesis, characterization, and biological evaluation of this compound. Its specific pharmacological profile remains unelucidated.
Mechanism of Action : For many reported pyrimidine thiol derivatives, the precise molecular mechanism underlying their biological activity is not fully understood. Identifying specific cellular targets (e.g., enzymes, receptors) is often a missing link.
Selective Toxicity : While many compounds show potent bioactivity, comprehensive studies on their selectivity—high potency against pathological targets (like cancer cells or microbes) with minimal toxicity to normal host cells—are often lacking. nih.govtandfonline.com
Pharmacokinetics and In Vivo Studies : The majority of research is confined to in vitro screening. Data on the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of these compounds are scarce.
Emerging Avenues for Research:
Dual-Target or Multi-Target Inhibitors : Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer. Pyrimidine thiols could be developed as dual inhibitors, for instance, targeting both protein kinases and other signaling pathway components. mdpi.com
Combating Drug Resistance : New antimicrobial and anticancer agents are urgently needed to overcome rising drug resistance. Pyrimidine thiols represent a versatile scaffold for developing agents with novel mechanisms of action that can bypass existing resistance pathways.
Pro-drug Development : The thiol group in 2-pyrimidinethiols is an ideal handle for developing pro-drugs, which could improve pharmacokinetic properties and allow for targeted drug release.
Exploring New Therapeutic Areas : The diverse biological activities suggest that the potential of pyrimidine thiols may extend beyond the commonly studied areas of cancer and infectious diseases to include neurodegenerative or metabolic disorders.
| Research Gaps | Emerging Avenues |
| Lack of data on this compound. | Development of dual-target inhibitors for complex diseases. |
| Unclear mechanisms of action for many derivatives. | Design of novel agents to combat antimicrobial/anticancer drug resistance. |
| Limited studies on selective toxicity. | Creation of pro-drugs to enhance pharmacokinetic profiles. |
| Scarcity of in vivo and pharmacokinetic data. | Investigation into new therapeutic applications (e.g., neurodegenerative diseases). |
Prospective Applications and Translational Research Potential of Substituted Pyrimidine Thiols
The synthetic tractability and diverse bioactivity of the pyrimidine thiol scaffold make it highly attractive for translational research. researchgate.net The ability to easily modify the core structure allows for the generation of large libraries of compounds for high-throughput screening and optimization. ijsat.org
Prospective Applications:
Oncology : As kinase inhibitors, apoptosis inducers, or cell cycle disruptors, substituted pyrimidine thiols are strong candidates for development as next-generation anticancer drugs. tandfonline.comrsc.orgrsc.org Their potential efficacy against resistant cancer cell lines is a particularly valuable avenue. mdpi.com
Infectious Diseases : With the growing threat of antibiotic resistance, novel antibacterial and antifungal agents are critical. Pyrimidine thiols could be developed into new classes of antimicrobials targeting essential bacterial or fungal enzymes. tubitak.gov.tr
Inflammatory Conditions : Given their demonstrated anti-inflammatory properties, these compounds could be explored for the treatment of chronic inflammatory diseases. proquest.com
The translational pathway for these compounds involves moving from initial in vitro "hit" identification to "lead" optimization, followed by preclinical in vivo studies to establish efficacy and safety profiles. The ultimate goal is the development of clinically viable therapeutic agents.
Strategic Directions for Rational Design of Novel Pyrimidine Thiol-Based Agents
Future research should move beyond serendipitous discovery and employ rational design strategies to create more potent, selective, and drug-like pyrimidine thiol derivatives.
Key Strategic Directions:
Structure-Based Drug Design (SBDD) : When a biological target is known, SBDD techniques, including X-ray crystallography and computational molecular docking, can be used to design molecules that fit precisely into the target's active site. This approach has been successfully used to design inhibitors for targets like kinases. mdpi.comnih.gov
Computational Modeling : In silico tools can predict the ADME and toxicity profiles of virtual compounds before synthesis, saving time and resources. This allows researchers to prioritize the synthesis of molecules with the highest probability of success. proquest.com
Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrimidine thiol scaffold and analysis of the resulting changes in biological activity can elucidate the key chemical features required for potency and selectivity. nih.gov For example, exploring different substitutions on the phenyl ring of 5-aryl-2-pyrimidinethiols can fine-tune their activity.
Fragment-Based Drug Discovery (FBDD) : This involves screening smaller chemical fragments that bind weakly to a target and then growing or linking them to create a more potent lead compound. The pyrimidine thiol core could serve as a starting point for FBDD campaigns.
By integrating these modern drug discovery techniques, researchers can accelerate the development of novel pyrimidine thiol-based agents, unlocking the full therapeutic potential of compounds like this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(3-Chlorophenyl)-2-pyrimidinethiol, and how can reaction parameters be optimized?
- The synthesis of pyrimidinethiol derivatives often involves halogenation of pyrimidine precursors followed by nucleophilic substitution with thiols. For example, halogenated intermediates like 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile () can be modified via thiolation. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) improves yield and purity. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine carbons.
- IR : Thiol (S–H) stretches (2500–2600 cm) confirm functional group presence.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How should researchers address stability challenges during storage of this compound?
- Thiol-containing compounds are prone to oxidation. Store under inert gas (N/Ar) at low temperatures (-20°C) in amber vials. Periodic purity checks via HPLC or mass spectrometry are advised. Stabilizing agents (e.g., antioxidants) may mitigate degradation .
Advanced Research Questions
Q. What computational approaches predict the electronic and steric effects of the 3-chlorophenyl substituent on pyrimidinethiol reactivity?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and nucleophilic/electrophilic sites. Molecular docking evaluates steric hindrance in enzyme binding pockets. For example, the 3-chloro group may enhance lipophilicity, impacting membrane permeability in biological assays .
Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?
- Systematic validation using orthogonal assays (e.g., enzymatic vs. cell-based) clarifies target specificity. Control variables such as solvent (DMSO vs. aqueous buffers), cell line selection, and assay pH must be standardized. Meta-analysis of dose-response curves and statistical power calculations can identify outliers .
Q. What strategies enhance selectivity when modifying the pyrimidinethiol scaffold to reduce off-target effects?
- Structure-Activity Relationship (SAR) studies guide substituent placement. For instance:
- Introducing electron-withdrawing groups (e.g., –NO) at the pyrimidine C4 position may improve enzyme affinity.
- Replacing the thiol (–SH) with a methylthio (–SCH) group reduces oxidative instability while retaining activity .
Q. How do polymorphic forms of this compound influence pharmacological properties?
- Polymorphs are characterized via Differential Scanning Calorimetry (DSC), PXRD, and Raman spectroscopy. Crystal form CS1 () may exhibit higher solubility than CS2 due to lattice packing differences. In vitro dissolution studies correlate polymorph stability with bioavailability .
Q. What role does the sulfur atom play in the compound’s interaction with biological targets?
- The thiol group can form disulfide bonds with cysteine residues in enzymes, altering catalytic activity. Competitive inhibition assays (e.g., IC determination) and site-directed mutagenesis validate sulfur’s role in binding. Mass spectrometry detects covalent adduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
